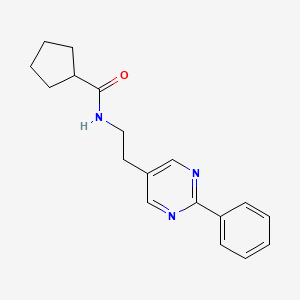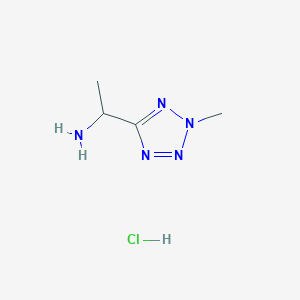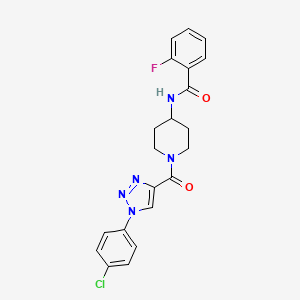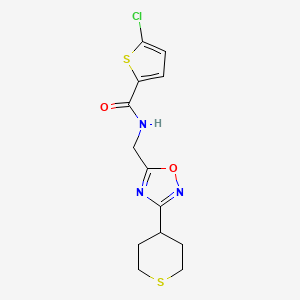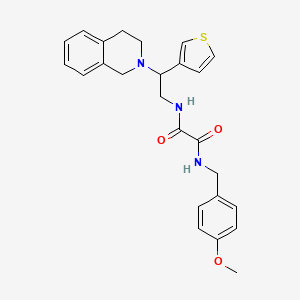
4-甲基-N-((1-甲基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)-1,2,3-噻二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of CHEMBL3440363, also known as 4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide:
Cancer Research
CHEMBL3440363 has shown potential in cancer research, particularly in targeting bromodomain-containing proteins like BRD4. BRD4 is involved in the regulation of gene expression and has been implicated in various cancers. Inhibiting BRD4 can disrupt cancer cell growth and proliferation .
Epigenetic Studies
The compound is valuable in epigenetic studies due to its ability to modulate the activity of bromodomains. Bromodomains are epigenetic readers that recognize acetylated lysine residues on histone tails, influencing chromatin structure and gene expression. CHEMBL3440363 can help in understanding the role of bromodomains in gene regulation .
Neurodegenerative Disease Research
Research into neurodegenerative diseases like Alzheimer’s and Parkinson’s disease can benefit from CHEMBL3440363. Bromodomain inhibitors have been explored for their potential to modulate neuroinflammation and neurodegeneration, offering a new avenue for therapeutic development .
Inflammatory Disease Research
CHEMBL3440363 can be used in the study of inflammatory diseases. Bromodomain inhibitors have shown promise in reducing inflammation by modulating the expression of pro-inflammatory genes. This makes the compound a candidate for exploring treatments for conditions like rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Disease Research
The compound’s role in regulating gene expression through bromodomain inhibition can also be applied to cardiovascular diseases. By influencing the expression of genes involved in heart function and pathology, CHEMBL3440363 may contribute to the development of new treatments for heart diseases .
Virology
In virology, CHEMBL3440363 can be used to study the interaction between viral proteins and host cell chromatin. Some viruses exploit host bromodomains to facilitate their replication. Inhibiting these interactions can provide insights into viral life cycles and lead to the development of antiviral therapies .
Drug Development and Screening
CHEMBL3440363 serves as a useful tool in drug development and screening processes. Its ability to inhibit bromodomains makes it a candidate for high-throughput screening assays aimed at discovering new therapeutic agents targeting epigenetic regulators .
Molecular Biology Research
In molecular biology, CHEMBL3440363 can be used to dissect the mechanisms of gene regulation and chromatin dynamics. By inhibiting specific bromodomains, researchers can study the effects on transcriptional regulation and chromatin remodeling, providing deeper insights into cellular processes .
作用机制
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities . For instance, imidazole-containing compounds have shown a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
For example, imidazole-containing compounds have been found to modulate a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
属性
IUPAC Name |
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-8-12(20-17-15-8)13(19)14-7-10-9-5-3-4-6-11(9)18(2)16-10/h3-7H2,1-2H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCFECPKCSBIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN(C3=C2CCCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


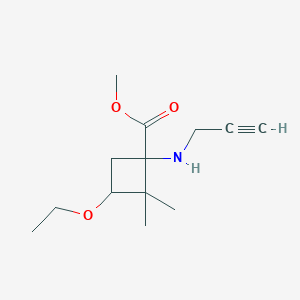
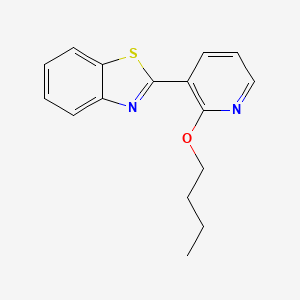
![4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2414700.png)
![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2414701.png)
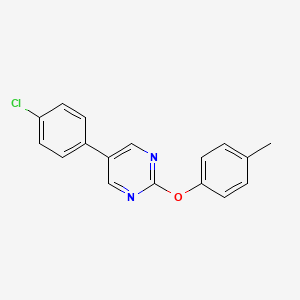
![2-(4-chlorophenoxy)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2414704.png)
